REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].S(=O)(=O)(O)O.[CH3:20]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:20])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]
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Name
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|
Quantity
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5.45 g
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Type
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reactant
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Smiles
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OC=1C=C(C=CC1[N+](=O)[O-])CC(=O)O
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Name
|
|
Quantity
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0.5 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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under stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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DISTILLATION
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Details
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the reaction mixture was distilled under reduced pressure
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Type
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CUSTOM
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Details
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to remove the solvent
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Type
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ADDITION
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Details
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Water (100 ml) was added to the residue
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Type
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EXTRACTION
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Details
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followed by extraction with ether (300 ml)
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Type
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WASH
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Details
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The extract was washed successively with a saturated aqueous solution (100 ml) of sodium bicarbonate and saturated brine (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
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Details
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distilled under reduced pressure
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Type
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CUSTOM
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Details
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to remove the solvent, whereby the title compound (4.90 g, 84%)
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Type
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CUSTOM
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Details
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was obtained as a yellow crystalline powder
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Name
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Type
|
|
Smiles
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OC=1C=C(C=CC1[N+](=O)[O-])CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |